molecular formula C4H7FO3S B15159934 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione CAS No. 652143-76-5

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione

Cat. No.: B15159934
CAS No.: 652143-76-5
M. Wt: 154.16 g/mol
InChI Key: MBIZIWFHKKOSRZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a fluoromethyl group and an oxathiolane ring makes it a compound of interest in synthetic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione typically involves the introduction of a fluoromethyl group into an oxathiolane ring. One common method involves the reaction of a suitable oxathiolane precursor with a fluorinating agent under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,2lambda~6~-oxathiolane-2,2-dione
  • 3-(Bromomethyl)-1,2lambda~6~-oxathiolane-2,2-dione
  • 3-(Iodomethyl)-1,2lambda~6~-oxathiolane-2,2-dione

Uniqueness

3-(Fluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic size contribute to the compound’s stability and reactivity, making it different from its halogenated analogs .

Properties

CAS No.

652143-76-5

Molecular Formula

C4H7FO3S

Molecular Weight

154.16 g/mol

IUPAC Name

3-(fluoromethyl)oxathiolane 2,2-dioxide

InChI

InChI=1S/C4H7FO3S/c5-3-4-1-2-8-9(4,6)7/h4H,1-3H2

InChI Key

MBIZIWFHKKOSRZ-UHFFFAOYSA-N

Canonical SMILES

C1COS(=O)(=O)C1CF

Origin of Product

United States

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